Neomycin,(S) -

Neomycin,(S)

Catalog Number: EVT-8152231
CAS Number:
Molecular Formula: C23H46N6O13
Molecular Weight: 614.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Neomycin, specifically the compound Neomycin (S), is an aminoglycoside antibiotic that exhibits bactericidal activity primarily against Gram-negative bacteria and some anaerobic bacilli. It is derived from the fermentation products of Streptomyces fradiae and was discovered in 1949 by Selman Waksman and Hubert Lechevalier. Neomycin was approved for medical use in 1952 and is commonly found in both oral and topical formulations, including creams and ointments .

Source

Neomycin is produced by Streptomyces fradiae, a soil bacterium. The compound exists as a mixture of neomycin B (framycetin) and neomycin C, with neomycin B being the more active component. Neomycin A, or neamine, serves as a precursor in the biosynthesis of these compounds .

Classification

Neomycin belongs to the class of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. This class includes other antibiotics such as gentamicin and tobramycin. Neomycin is particularly effective against enteric Gram-negative organisms, making it valuable in treating infections localized within the gastrointestinal tract .

Synthesis Analysis

Neomycin is synthesized through a complex biosynthetic pathway involving multiple genes. The primary steps include:

  • Biosynthetic Genes: Six genes have been identified that play crucial roles in the production of neamine, which is the precursor to neomycin. These include genes responsible for aminotransferase activity and glycosyltransferase functions .
  • Fermentation Process: The production of neomycin occurs through fermentation processes where Streptomyces fradiae is cultivated under specific conditions that promote antibiotic synthesis.

The synthesis involves intricate enzymatic reactions that lead to the formation of neosamine structures that are essential for the final antibiotic product .

Molecular Structure Analysis

Neomycin (S) has a complex molecular structure characterized by:

  • Composition: It consists of three main components: neomycin A, B, and C. Neomycin B and C are stereoisomers differing at one stereocenter.
  • Molecular Formula: The molecular formula for neomycin B is C23H46N6O13C_{23}H_{46}N_{6}O_{13}, while neomycin C has a similar structure with slight variations due to its stereochemistry.
  • Structural Features: The structure includes multiple amino sugars linked by glycosidic bonds, which are critical for its biological activity against bacteria .
Chemical Reactions Analysis

Neomycin undergoes various chemical reactions that contribute to its antibacterial efficacy:

  • Binding Mechanism: Neomycin binds to the 30S ribosomal subunit of bacterial ribosomes, disrupting protein synthesis. This binding alters the translational accuracy during protein elongation, leading to premature termination of protein synthesis.
  • Resistance Development: Prolonged use can lead to resistance mechanisms in bacteria, such as enzymatic modification or decreased permeability of bacterial membranes .
Mechanism of Action

The mechanism of action of neomycin involves:

  • Inhibition of Protein Synthesis: By binding to the 30S ribosomal subunit, neomycin inhibits the initiation complex formation necessary for translation. This results in faulty protein synthesis which ultimately leads to bacterial cell death.
  • Effect on Ammonia Levels: In cases of hepatic encephalopathy, neomycin reduces ammonia-producing bacteria in the gut, thereby decreasing ammonia absorption into the bloodstream and alleviating symptoms associated with liver failure .
Physical and Chemical Properties Analysis

Neomycin exhibits several noteworthy physical and chemical properties:

  • Solubility: It is soluble in water but insoluble in organic solvents, which facilitates its use in both topical and oral formulations.
  • Stability: Neomycin is stable under various conditions but should be stored properly to maintain its efficacy.
  • pH Sensitivity: The compound is most active at an alkaline pH, which affects its solubility and antibacterial activity .
Applications

Neomycin has various scientific uses:

  • Medical Applications: It is primarily used for treating infections caused by susceptible bacteria, particularly in cases involving hepatic encephalopathy and as prophylaxis before gastrointestinal surgeries.
  • Topical Preparations: Neomycin is commonly included in topical antibiotic formulations like Neosporin, used for treating minor cuts and infections.
  • Ophthalmic Uses: In combination with other agents, it treats eye infections and inflammation .
Biosynthesis and Genetic Regulation of Neomycin Production

1.1. Streptomyces fradiae Metabolic Pathways and Precursor Utilization

Streptomyces fradiae, the actinobacterial producer of neomycin, utilizes primary metabolic pathways to generate essential precursors for neomycin biosynthesis. The hexose monophosphate (HMP) shunt provides D-glucose-6-phosphate, which serves as the primary carbon source for the 2-deoxystreptamine (2-DOS) ring formation—the core aminocyclitol moiety of all neomycin components [4] [5]. Isotopic labeling studies confirm that L-glutamine acts as the preferred amino donor for transamination reactions during 2-DOS amination, while UDP-N-acetylglucosamine (UDP-GlcNAc) serves as the glycosyl donor for the initial glycosylation step [4] [6]. The neo gene cluster (spanning ~25 kb) encodes enzymes that channel these precursors into the neomycin pathway. Key among these is 2-deoxy-scyllo-inosose synthase (NeoC), which catalyzes the cyclization of glucose-6-phosphate into 2-deoxy-scyllo-inosose (2-DOI), the first committed intermediate [4] [10]. Subsequent steps involve:

  • L-glutamine:2-DOI aminotransferase (NeoS): Transaminates 2-DOI to form 2-deoxy-scyllo-inosamine (2-DOIA) [10].
  • NAD-dependent dehydrogenase (NeoE): Oxidizes 2-DOIA to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) [4].
  • A second transamination (potentially by NeoS or NeoB) converts amino-DOI to 2-DOS [4].

Table 1: Core Enzymes for Precursor Conversion to 2-Deoxystreptamine in Streptomyces fradiae

GeneEnzymeFunctionPrecursor ConsumedProduct Formed
neoC2-deoxy-scyllo-inosose synthaseCyclization of glucose-6-phosphateD-glucose-6-phosphate2-deoxy-scyllo-inosose (2-DOI)
neoSL-glutamine:2-DOI aminotransferaseTransamination of 2-DOI2-DOI + L-glutamine2-deoxy-scyllo-inosamine (2-DOIA)
neoENAD-dependent dehydrogenaseDehydrogenation of 2-DOIA2-DOIA3-amino-2,3-dideoxy-scyllo-inosose
neoB/neoSAminotransferaseFinal transamination to 2-DOS3-amino-2,3-dideoxy-scyllo-inosose2-deoxystreptamine (2-DOS)

Enzymatic Machinery in Neomycin B and C Stereoisomer Synthesis

The divergence between neomycin B and neomycin C synthesis occurs late in the pathway. Both isomers share the initial biosynthetic steps up to the pseudotrisaccharide neomycin C. The enzymatic machinery responsible for assembling this intermediate involves highly specific glycosyltransferases and modifying enzymes [6] [10]:

  • First Glycosylation: Glycosyltransferase Neo8 (BtrM homolog) transfers N-acetyl-D-glucosamine from UDP-GlcNAc to the 4-OH position of 2-DOS, forming N-acetylparomamine [6].
  • Deacetylation: Deacetylase Neo16 (BtrD homolog) removes the N-acetyl group from N-acetylparomamine, yielding paromamine [6].
  • Oxidation and Transamination: FAD-dependent dehydrogenase NeoQ oxidizes paromamine at C-6' to form 6'-oxoparomamine. An aminotransferase, likely NeoB, then converts this to neamine (Neomycin A) using L-glutamine as the amino donor [4] [10].
  • Second Glycosylation: Glycosyltransferase Neo15 transfers a second N-acetyl-D-glucosamine moiety (from UDP-GlcNAc) to the 5-OH position of neamine, forming a pseudotrisaccharide intermediate. Deacetylase Neo16 again removes the acetyl group [6].
  • Ribosylation: Unique to neomycin/ribostamycin pathways, a ribose moiety is attached. While the neo cluster lacks direct btrL/btrP homologs, functional analogs exist. A phosphoribosyltransferase uses 5-phosphoribosyl-1-diphosphate (PRPP) as the donor to form 5''-phosphoribostamycin, followed by a phosphatase (e.g., BtrP homolog) yielding ribostamycin [4] [9].
  • Final Glycosylation and Modification: Neo15 (or a similar GT) adds another aminosugar (likely D-neosamine or L-neosamine derivative) to ribostamycin, followed by oxidation (NeoQ) and transamination (NeoB) to generate neomycin C [2] [6].

Table 2: Key Glycosyltransferases in Neomycin Assembly

GeneEnzymeGlycosyl DonorAcceptorProductStage
neo8GlycosyltransferaseUDP-N-acetyl-D-glucosamine2-Deoxystreptamine (2-DOS)N-acetylparomamineEarly (First sugar)
neo15GlycosyltransferaseUDP-N-acetyl-D-glucosamineParomamine/NeaminePseudodisaccharide/PseudotrisaccharideMid (Second sugar)
btrL (Functional Analog)Phosphoribosyltransferase5-Phosphoribosyl-1-diphosphate (PRPP)Neamine5''-PhosphoribostamycinMid (Ribose addn)
btrP (Functional Analog)Phosphatase-5''-PhosphoribostamycinRibostamycinMid (Ribose addn)
neo15GlycosyltransferaseUDP-aminosugar (e.g., D/L-neosamine precursor)RibostamycinNeomycin C precursorLate (Third sugar)

Role of Btr Gene Cluster in Neamine and Ribostamycin Biosynthesis

Although primarily characterized in Bacillus circulans for butirosin biosynthesis, the btr gene cluster provides a fundamental blueprint for conserved steps in 2-DOS-aminoglycoside biosynthesis, particularly neamine and ribostamycin formation, shared with neomycin [4] [9]. Genes btrC (2-DOS synthase), btrS (aminotransferase), btrM (glycosyltransferase), and btrD (deacetylase) have direct functional homologs (neoC, neoS, neo8, neo16) in S. fradiae, underscoring a common pathway for neamine synthesis [4] [10]. The btr cluster uniquely elucidates the O-ribosylation mechanism critical for converting neamine to ribostamycin, a pivotal branch point intermediate:

  • BtrL (Phosphoribosyltransferase): Catalyzes the transfer of the phosphoribosyl moiety from PRPP to the 5-OH position of neamine, forming 5''-phosphoribostamycin. This reaction is Mg²⁺-dependent and highly specific for PRPP and neamine [9].
  • BtrP (Phosphatase): Hydrolyzes the 5''-phosphate group of 5''-phosphoribostamycin, yielding ribostamycin. This two-step phosphoribosylation-dephosphorylation is energetically efficient and unique among aminoglycoside biosynthetic pathways [9].

While the neo cluster lacks direct nucleotide sequence homologs of btrL and btrP, S. fradiae possesses enzymes with identical biochemical functions for ribostamycin production. This highlights the evolutionary conservation of this crucial ribosylation step in pseudotrisaccharide aminoglycoside biosynthesis [4] [9].

Epimerization Mechanisms in Neomycin C Formation

Neomycin C and neomycin B are C-5''' epimers of the third sugar moiety (L-neosamine vs D-neosamine). The final step in neomycin B biosynthesis is the epimerization of neomycin C at C-5'''. This reaction is catalyzed exclusively by NeoN, a radical S-adenosyl-L-methionine (radical SAM) enzyme encoded within the neo cluster [2] [3] [7]. The mechanism involves:

  • Radical Generation: NeoN contains a characteristic [4Fe-4S] cluster coordinated by a CxxxCxxC motif. The reduced [4Fe-4S]⁺ cluster reductively cleaves SAM, generating a highly reactive 5'-deoxyadenosyl (5'-dA) radical and methionine [3] [7].
  • Hydrogen Abstraction: The 5'-dA⁺ radical abstracts the pro-R hydrogen atom specifically from the C-5''' position of the neosamine ring in neomycin C [3] [7].
  • Epimerization via Thiyl Radical: A conserved cysteine residue (Cys249 in S. fradiae SF-2) donates a hydrogen atom to the substrate radical intermediate from the opposite face of the neosamine ring. This results in inversion of stereochemistry at C-5''', producing neomycin B and regenerating a thiyl radical on Cys249 [3] [7].
  • Radical Quenching: The thiyl radical (Cys249⁺) and the oxidized [4Fe-4S]²⁺ cluster are reduced, likely by cellular reductants like flavodoxin or ferredoxin, to complete the catalytic cycle [7].

Figure: Mechanism of NeoN-Catalyzed Epimerization of Neomycin C to Neomycin BNeomycin C (substrate) → [NeoN-SAM complex] → H⁺ abstraction at C-5''' by 5'-dA⁺ → Substrate radical → H⁺ donation from Cys249-SH → Neomycin B (product) + Cys249-S⁺

The critical role of NeoN is demonstrated by gene knockout studies: ΔneoN strains accumulate neomycin C exclusively and lack neomycin B [2] [7]. Mutagenesis studies pinpointed Val252 (adjacent to Cys249) as crucial for substrate binding. The NeoNV252A mutant exhibits an enlarged substrate-binding pocket, leading to enhanced catalytic efficiency. Engineered S. fradiae strains expressing neoNV252A show a ~13-16% increase in neomycin B yield and a concomitant decrease in neomycin C proportion (from ~16% to ~6-7%) compared to wild-type strains [7].

Regulatory Networks Controlling Neomycin Yield in Fermentation

Neomycin production in S. fradiae is tightly regulated at genetic and metabolic levels. Key regulatory nodes include:

  • Pathway-Specific Regulators:
  • NeoR: A cluster-situated regulator (CSR) belonging to the large ATP-binding regulators of the LuxR (LAL) family. Overexpression of neoR significantly enhances transcription of structural genes within the neo cluster (e.g., neoC, neoE, neo8, neo15, neoN), leading to increased neomycin titers (up to 564.7 ± 32.5 mg/L vs wild-type) [4] [7].
  • AfsA-g: A gamma-butyrolactone synthase homolog involved in producing γ-butyrolactone signaling molecules. Overexpression of afsA-g boosts neomycin production (722.9 ± 20.1 mg/L), likely by activating cryptic or pleiotropic regulators that influence the neo cluster [7].
  • Metabolic Regulators and Precursor Pools:
  • S-Adenosylmethionine (SAM) Availability: As an essential cofactor for NeoN, SAM availability directly impacts the final epimerization step. Overexpression of metK, encoding SAM synthetase, increases intracellular SAM pools. Coupling metK overexpression with neoN expression (e.g., via engineered mini-gene-clusters like PkasO-neoN-metK) significantly increases neomycin B yield (by ~13%) and reduces neomycin C content (from 19.1% to 12.7%) by driving the NeoN-catalyzed conversion [2] [7].
  • Precursor Supplementation: Exogenous addition of N-acetylglucosamine (precursor for glycosyltransferases Neo8/Neo15) and L-glutamine (amino donor for aminotransferases NeoS/NeoB) during fermentation enhances neomycin yields by 62–107% [7].
  • Fermentation Condition Optimization:
  • Metal Ions: Optimal concentrations of Mg²⁺ (e.g., 75 mM MgCl₂) are critical for efficient genetic manipulation (conjugation) of high-producing strains and likely influence enzyme activities (e.g., BtrL homologs) during fermentation [7].
  • Nutrient Composition: Specific media formulations (e.g., AS-1 medium) significantly impact growth and neomycin production efficiency in industrial fermentations [7].

Table 3: Regulatory Strategies for Enhancing Neomycin Production in Streptomyces fradiae

Regulatory TargetInterventionEffect on Neomycin Production/CompositionReference
Cluster-situated regulator (NeoR)Overexpression of neoR gene↑ Neomycin titer (564.7 ± 32.5 mg/L) ↑ Transcription of neo genes [7]
Gamma-butyrolactone signaling (AfsA-g)Overexpression of afsA-g gene↑ Neomycin titer (722.9 ± 20.1 mg/L) [7]
SAM pool (MetK)Overexpression of metK gene (SAM synthase)↑ Intracellular SAM ↑ NeoN activity ↑ Neomycin B yield ↓ Neomycin C proportion [2] [7]
Epimerase (NeoN)Overexpression of wild-type neoN or mutant neoNV252A↑ Neomycin B yield (up to 16,766.6 U/mL) ↓ Neomycin C proportion (down to 6.28%) [7]
Precursor SupplyAddition of N-acetylglucosamine↑ Neomycin yield (up to 107%) [7]
Addition of L-glutamine↑ Neomycin yield (up to 62%) [7]

Properties

Product Name

Neomycin,(S)

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol

Molecular Formula

C23H46N6O13

Molecular Weight

614.6 g/mol

InChI

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20?,21-,22-,23+/m1/s1

InChI Key

PGBHMTALBVVCIT-DADFFHKJSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N

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